molecular formula C7H14ClN B8125592 Bicyclo[3.1.1]heptan-3-amine hydrochloride

Bicyclo[3.1.1]heptan-3-amine hydrochloride

Cat. No.: B8125592
M. Wt: 147.64 g/mol
InChI Key: KNYVRNZCCQCFKA-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-3-amine hydrochloride is a bicyclic amine salt with a unique bridged bicyclo[3.1.1]heptane skeleton. Its molecular formula is C₇H₁₃N·HCl, and its structure features a seven-membered ring system with two fused bridges, creating distinct steric and electronic properties . The compound is synthesized via borane-mediated functionalization of olefins or photochemical radical cyclization of imines derived from bicyclo[1.1.1]pentan-1-amine . Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 116.9 Ų) highlight its compact, rigid geometry, which is advantageous for medicinal chemistry applications .

Properties

IUPAC Name

bicyclo[3.1.1]heptan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-3-5-1-6(2-5)4-7;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYVRNZCCQCFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.1]heptan-3-amine hydrochloride can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing 3-azabicyclo[3.1.1]heptanes, which can then be converted to the desired amine hydrochloride . Another method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that can be optimized for high yield and purity. The reduction of spirocyclic oxetanyl nitriles is one such method that has been scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptan-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[3.1.1]heptanes, which can have different functional groups attached to the bicyclic framework .

Scientific Research Applications

Structural Characteristics

Bicyclo[3.1.1]heptan-3-amine hydrochloride features a bicyclic framework with an amine group at the third carbon position. Its molecular formula is C7H12NC_7H_{12}N and it has a molecular weight of approximately 151.64 g/mol. The compound's three-dimensional structure contributes to its reactivity and interaction potential with biological systems, making it a valuable candidate in various synthetic transformations and therapeutic applications.

Bioisosteric Properties

This compound serves as a bioisostere for meta-substituted (hetero)arenes, which are commonly found in pharmaceutical compounds. The structural similarity allows for the substitution of traditional aromatic rings with this bicyclic framework, potentially enhancing the pharmacokinetic properties of drug candidates while maintaining biological activity .

Case Studies

Recent studies have demonstrated the utility of bicyclo[3.1.1]heptanes in drug design:

  • Synthesis of Trisubstituted Variants : A novel photoinduced cycloaddition method has been developed for synthesizing trisubstituted bicyclo[3.1.1]heptanes, showcasing their versatility in creating complex structures that can be further functionalized into therapeutic agents .
  • Functionalization Opportunities : The compound can undergo various derivatization reactions, leading to new derivatives with potential applications in treating neurological disorders by influencing neurotransmitter systems .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

  • Photochemical Approaches : Recent advancements include the use of imine photochemistry to convert readily available bicyclic precursors into bicyclo[3.1.1]heptan-3-amines, enabling efficient access to these valuable building blocks under mild conditions .
  • Radical Addition Reactions : The compound can also be synthesized via radical addition reactions, which allow for broad substrate scope and functional group tolerance, making it suitable for diverse applications in organic synthesis .

Preliminary Interaction Studies

Initial research indicates that this compound may interact with various biological receptors or enzymes, potentially modulating neurotransmitter systems or metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential.

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptan-3-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a bioisostere, mimicking the structure and function of meta-substituted arenes and pyridines. This can lead to improved metabolic stability and lipophilicity of drug candidates, enhancing their therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Related Bicyclic Amines

Bicyclo[2.2.1]heptane Derivatives

Example: Mecamylamine Hydrochloride (Bicyclo[2.2.1]heptan-2-amine derivatives)
  • Structure: Features a norbornane (bicyclo[2.2.1]heptane) skeleton with methyl and amine substituents.
  • Pharmacology: A non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), used historically for hypertension and neuropsychiatric disorders .
  • Key Differences :
    • The bicyclo[2.2.1] system has a shorter bridge, leading to greater ring strain and altered receptor-binding kinetics compared to bicyclo[3.1.1].
    • Mecamylamine’s N-methyl substituents enhance lipophilicity, improving blood-brain barrier penetration .
Example: (R)-(−)-Isopinocampheylamine Hydrochloride
  • Structure : 1,7,7-Trimethyl-substituted bicyclo[2.2.1]heptan-2-amine hydrochloride .
  • Applications : Chiral building block in asymmetric synthesis.
  • Comparison :
    • The additional methyl groups increase steric bulk, reducing reactivity in nucleophilic substitutions compared to bicyclo[3.1.1]heptan-3-amine .

Bicyclo[1.1.1]pentane Derivatives

Example: 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride
  • Structure : Ultra-strained bicyclo[1.1.1]pentane core with a trifluoromethyl group .
  • Applications : Bioisostere for tert-butyl or aromatic groups in drug design.
  • Key Differences :
    • Smaller ring size results in extreme strain, enhancing metabolic stability but limiting synthetic accessibility .
    • Photochemical methods are required to expand bicyclo[1.1.1] to bicyclo[3.1.1] systems, as direct functionalization is challenging .

Bicyclo[3.1.1]heptane Derivatives with Varied Substituents

Example: 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine Hydrochloride
  • Structure : Methyl groups at the 6,6-positions alter ring conformation .
  • Comparison :
    • Increased lipophilicity due to methyl substituents enhances membrane permeability but may reduce solubility .
    • The substitution pattern shifts the amine’s spatial orientation, affecting interactions with biological targets.

Bicyclo[2.2.2]octane Derivatives

Example: Bicyclo[2.2.2]octan-1-amine Hydrochloride
  • Structure : Larger eight-membered ring with three bridges .
  • Comparison :
    • Reduced ring strain compared to bicyclo[3.1.1] systems, leading to lower reactivity.
    • The expanded ring size increases molecular volume, which may hinder use in constrained drug scaffolds .

Comparative Data Table

Compound Molecular Formula Ring System Key Substituents CCS [M+H]⁺ (Ų) Applications
Bicyclo[3.1.1]heptan-3-amine HCl C₇H₁₃N·HCl Bicyclo[3.1.1] None 116.9 Medicinal chemistry building block
Mecamylamine HCl C₁₁H₂₁N·HCl Bicyclo[2.2.1] N,2,3,3-Tetramethyl N/A nAChR antagonist
3-(Trifluoromethyl)-bicyclo[1.1.1]pentan-1-amine HCl C₆H₈F₃N·HCl Bicyclo[1.1.1] 3-CF₃ N/A Bioisostere in drug design
6,6-Dimethylbicyclo[3.1.1]heptan-2-amine HCl C₉H₁₇N·HCl Bicyclo[3.1.1] 6,6-Dimethyl N/A Lipophilic scaffold
Bicyclo[2.2.2]octan-1-amine HCl C₈H₁₅N·HCl Bicyclo[2.2.2] None N/A Rigid backbone for macrocycles

Key Research Findings

  • Synthetic Accessibility : Bicyclo[3.1.1]heptan-3-amine HCl is more synthetically tractable than strained bicyclo[1.1.1]pentane analogs, with scalable routes via borane chemistry or photochemical methods .
  • Pharmacological Potential: Unlike mecamylamine, bicyclo[3.1.1]heptan-3-amine lacks documented receptor activity but is prized for its sp³-hybridized rigidity, which improves drug-like properties .
  • Steric Effects : Substituents on bicyclo[3.1.1] systems (e.g., 6,6-dimethyl) significantly modulate solubility and target engagement compared to unsubstituted analogs .

Biological Activity

Bicyclo[3.1.1]heptan-3-amine hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its interactions with various biological systems, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which consists of a bicyclo[3.1.1] framework with an amine functional group at the third carbon position. Its molecular formula is C7H12ClNC_7H_{12}ClN, and it has a molecular weight of approximately 151.64 g/mol . The compound's three-dimensional arrangement contributes to its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cycloaddition Reactions : Utilizing photochemical methods to construct the bicyclic framework from simpler precursors .
  • Functionalization Techniques : Modifying the amine group to enhance biological activity or to create derivatives with improved properties .

Interaction Studies

Preliminary studies suggest that this compound may interact with various receptors or enzymes, potentially influencing neurotransmitter systems or metabolic pathways . Its ability to act as a bioisostere for meta-substituted benzenes makes it particularly relevant in drug design, as it can mimic the pharmacophoric features of these compounds while maintaining distinct chemical properties .

Cellular Effects

Research indicates that this compound can modulate cellular processes, including:

  • Cell Signaling Pathways : Influencing key proteins and enzymes involved in signal transduction.
  • Gene Expression : Altering the expression levels of genes associated with specific biological functions .

Case Studies

A notable study highlighted the synthesis of trisubstituted bicyclo[3.1.1]heptanes, demonstrating that derivatives of bicyclo[3.1.1]heptan-3-amine exhibit significant reactivity toward various functional groups, leading to compounds with diverse biological activities . These derivatives were shown to maintain stability and exhibit favorable interactions in biological assays.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.2]octan-1-amineBicyclicMore stable due to additional ring fusion
Bicyclo[3.2.0]heptan-2-amineBicyclicDifferent ring size and position of amine group
3-Azabicyclo[3.1.1]heptane hydrochlorideBicyclicMimics meta-substituted aromatic compounds

The uniqueness of this compound lies in its specific three-dimensional arrangement and the position of the amine group, which may influence its reactivity and biological interactions compared to these similar compounds .

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